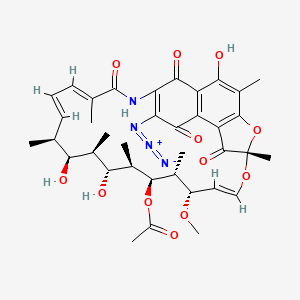
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin is a complex organic compound belonging to the rifamycin class of antibiotics. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azido, dioxo, and hydroxyl groups. Rifamycins are known for their potent antibacterial properties, and derivatives like this compound are of significant interest in scientific research and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin typically involves multiple steps, starting from rifamycin S or rifamycin B as the precursor. Reaction conditions often require the use of strong oxidizing agents, azide sources, and specific catalysts to facilitate the necessary chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic analyses, are crucial to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions: 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve azide ion sources and various electrophiles.
Major Products Formed: The major products formed from these reactions include various rifamycin derivatives with altered functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin has several scientific research applications, including:
Chemistry: Studying the compound's reactivity and synthesis pathways to develop new synthetic methods and understand its chemical behavior.
Biology: Investigating its antibacterial properties and potential use as an antibiotic agent against resistant bacterial strains.
Medicine: Exploring its therapeutic potential in treating infections and its role in combination therapies with other antibiotics.
Industry: Utilizing its unique properties in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism by which 3-Azido-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin exerts its effects involves binding to bacterial RNA polymerase, thereby inhibiting RNA synthesis. This disruption of RNA synthesis leads to the inhibition of bacterial growth and replication. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are related to the transcription process in bacteria.
類似化合物との比較
Rifampicin
Rifabutin
Rifapentine
Rifamycin S
Rifamycin B
特性
分子式 |
C37H44N4O12 |
|---|---|
分子量 |
736.8 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C37H44N4O12/c1-15-11-10-12-16(2)36(49)39-26-27(40-41-38)31(46)23-24(32(26)47)30(45)20(6)34-25(23)35(48)37(8,53-34)51-14-13-22(50-9)17(3)33(52-21(7)42)19(5)29(44)18(4)28(15)43/h10-15,17-19,22,28-29,33,43-45H,1-9H3,(H,39,49)/b11-10+,14-13+,16-12+/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 |
InChIキー |
JTEUQPYVBYBGPW-COMLIDBKSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)






![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)

